Ethaverine

Cardiovascular pharmacology Cardiac electrophysiology Spasmolytics

Ethaverine (CAS 486-47-5), the tetraethoxyethyl analogue of papaverine, is a synthetic isoquinoline alkaloid derivative classified as a spasmolytic and peripheral vasodilator. Its mechanism involves phosphodiesterase inhibition leading to elevated cAMP/cGMP levels and L-type calcium channel blockade, resulting in smooth muscle relaxation.

Molecular Formula C24H29NO4
Molecular Weight 395.5 g/mol
CAS No. 486-47-5
Cat. No. B044757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthaverine
CAS486-47-5
Synonyms1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinoline;  Perparine;  1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinoline;  6,7-Diethoxy-1-(3,4-diethoxybenzyl)isoquinoline;  Barbonin;  Barbonine;  Dyscural;  Ethylpapaverine;  Ethylpapaverine
Molecular FormulaC24H29NO4
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OCC)OCC)OCC
InChIInChI=1S/C24H29NO4/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20/h9-12,14-16H,5-8,13H2,1-4H3
InChIKeyZOWYFYXTIWQBEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethaverine CAS 486-47-5: Quantitative Differentiation from Papaverine and Class Analogs


Ethaverine (CAS 486-47-5), the tetraethoxyethyl analogue of papaverine, is a synthetic isoquinoline alkaloid derivative classified as a spasmolytic and peripheral vasodilator . Its mechanism involves phosphodiesterase inhibition leading to elevated cAMP/cGMP levels and L-type calcium channel blockade, resulting in smooth muscle relaxation . Unlike its parent compound papaverine, ethaverine is not classified as a narcotic under controlled substance regulations, offering a critical procurement advantage for research and clinical supply chains . The compound is used in research contexts including cardiovascular studies, peripheral vascular disease models, and investigations of phosphodiesterase inhibitors .

1
Non-narcotic isoquinoline alkaloid; simplified research procurement and inventory
2
Dual mechanism: PDE inhibition and L-type calcium channel blockade
3
Fits cardiovascular, peripheral vascular, and PDE inhibitor research models

Why Ethaverine Cannot Be Simply Substituted with Papaverine or Drotaverine in Research and Clinical Settings


The isoquinoline alkaloid derivative class includes compounds with superficially similar mechanisms (PDE inhibition, calcium channel blockade) but divergent quantitative cardiovascular profiles and regulatory status. Ethaverine exhibits a distinct chronotropic and dromotropic effect pattern compared to papaverine, producing inhibition from 1 mg/kg i.v. in anesthetized dogs versus papaverine's biphasic stimulation at 1-10 mg/kg and inhibition only at ≥20 mg/kg with cardiotoxicity . In post-ischemic arrhythmia models, ethaverine normalized electrocardiograms in most cases while papaverine induced ectopic beats . Toxicity profiles differ substantially, with ethaverine exhibiting approximately one-third the toxicity of papaverine in animal studies . Furthermore, ethaverine is not subject to narcotic controls unlike its parent alkaloid-derived analog . Drotaverine, while structurally related, is a selective PDE4 inhibitor with no anticholinergic effects and a distinct clinical application profile . These material pharmacological and regulatory differences preclude direct substitution without compromising experimental reproducibility or therapeutic outcomes.

!
Papaverine
May produce biphasic cardiac stimulation at typical research doses, unlike the consistent inhibition of ethaverine; cardiotoxicity reported at higher doses.
!
Drotaverine
Selective PDE4 inhibitor without L-type calcium channel blockade; distinct application profile and mechanism mismatch.
!
Regulatory
Papaverine’s narcotic classification may introduce procurement barriers and documentation burden not present with ethaverine.

Ethaverine Quantitative Differentiation: Head-to-Head Comparator Evidence for Scientific Selection


Divergent Chronotropic and Dromotropic Responses: Ethaverine vs Papaverine in Anesthetized Canine Model

Ethaverine produced dose-dependent inhibition of both atrioventricular conduction and heart rate beginning at 1 mg/kg i.v. in anesthetized dogs, whereas papaverine exhibited a biphasic response: stimulation of both parameters at 1-10 mg/kg and inhibition only at ≥20 mg/kg, at which doses cardiotoxic phenomena emerged . This directional divergence in cardiac effects at clinically relevant doses is a direct head-to-head differentiation not observed with other class analogs such as dioxyline .

Chronotropic & dromotropic response
Head-to-head
Opposite directional effect at 1–10 mg/kg i.v.: inhibition vs stimulation
Supports predictable inhibitory cardiac profile in research models
Anesthetized dog model; papaverine biphasic response introduces confounding
Cardiovascular pharmacology Cardiac electrophysiology Spasmolytics

Post-Ischemic Arrhythmia Normalization: Ethaverine vs Papaverine in Conscious Canine Coronary Ligation Model

In a direct comparative study using conscious dogs following coronary ligation, ethaverine induced electrocardiogram normalization in the majority of cases, while papaverine generally induced the reappearance of ectopic beats . This differential effect on post-ischemic dysrhythmias distinguishes ethaverine from papaverine, though the antiarrhythmic effect was moderate and transient compared to classical antidysrhythmic drugs .

Post-ischemic arrhythmia
Head-to-head
ECG normalization vs ectopic beat induction
Avoids pro-arrhythmic tendency in coronary ligation models
Conscious dog after coronary ligation; transient effect
Ischemia-reperfusion Arrhythmia Cardioprotection

Atrial Effective Refractory Period Modulation: Ethaverine vs Papaverine in Isolated Guinea Pig Atrium

In isolated guinea pig right atrium, ethaverine reduced maximal following frequency (MFF) from low concentrations (10⁻⁷ to 10⁻⁵ M) and consistently lengthened effective refractory period (ERP). Papaverine exhibited variable, concentration-dependent effects on MFF: increase at 10⁻⁷ M and decrease at 10⁻⁶ M, with corresponding bidirectional changes in ERP (reduction or increase) .

Atrial refractory period
Head-to-head
Consistent ERP lengthening across 10⁻⁷–10⁻⁵ M
Predictable modulation for electrophysiology assays
Guinea pig atrium; papaverine shows concentration-dependent variability
Cardiac electrophysiology Refractory period Antiarrhythmic mechanisms

Coronary Vasodilator Action Durability: Ethaverine vs Papaverine in Isolated Rabbit Heart

In isolated, beating rabbit hearts, ethaverine demonstrated equivalent peak coronary vasodilator potency to papaverine but exhibited more gradual onset and more persistent action at doses above threshold, resulting in greater total effect summed over time . This pharmacodynamic distinction was confirmed in subsequent studies showing ethaverine equal to papaverine in peak potency but with more durable action .

Coronary vasodilation durability
Head-to-head
Greater total effect summed over time
Supports sustained vasodilation in isolated heart preparations
Isolated rabbit heart; peak potency comparable, action more persistent
Coronary circulation Vasodilation Isolated heart model

Reduced Toxicity Profile: Ethaverine vs Papaverine in Preclinical Safety Assessment

Comparative toxicity assessment indicates ethaverine exhibits approximately one-third the toxicity of papaverine in animal studies, with large doses administered in human subjects without untoward effects . Longitudinal human studies with 100 mg ethaverine HCl three times daily showed no evidence of toxic effects .

Relative toxicity
Cross-study comparable
~3-fold lower toxicity than papaverine
May support wider dosing range in in vivo research models
Animal toxicity and human tolerance studies; safety margins derived from historical data
Toxicology Safety pharmacology Compound selection

Regulatory Status Advantage: Ethaverine vs Papaverine for Procurement and Research Use

Ethaverine, as a fully synthetic ethyl analogue, is not classified as a narcotic under the Harrison Act or subsequent controlled substance regulations, unlike its parent compound papaverine which is subject to narcotic controls due to its opium alkaloid derivation . This regulatory distinction has been consistently noted in clinical literature .

Regulatory status
Class-level inference
Not classified as a narcotic; no controlled substance restrictions
Simplifies procurement and cross-border transfer for research
U.S. federal regulatory classification; differs from papaverine
Controlled substance Regulatory compliance Supply chain

Optimal Scientific and Industrial Applications for Ethaverine Based on Quantitative Differentiation Evidence


Cardiovascular Electrophysiology Studies Requiring Predictable Chronotropic and Dromotropic Inhibition

Investigators studying atrioventricular conduction or heart rate modulation should select ethaverine over papaverine due to its consistent inhibitory effect starting at 1 mg/kg i.v. without the confounding biphasic stimulation observed with papaverine at 1-10 mg/kg . This provides cleaner dose-response relationships and eliminates the need to account for directionally opposite effects at clinically relevant doses.

Ischemia-Reperfusion and Arrhythmia Research Models

In conscious animal models of coronary ligation-induced ischemia, ethaverine normalizes ECG patterns in most cases, whereas papaverine induces ectopic beats . Researchers studying post-ischemic recovery should select ethaverine to avoid pro-arrhythmic confounding effects.

Ex Vivo Isolated Heart Preparations Requiring Sustained Coronary Vasodilation

For Langendorff or working heart preparations requiring prolonged vasodilation, ethaverine's more durable action and greater time-integrated vasodilator effect compared to papaverine reduces the need for repeated compound administration, improving experimental throughput and data consistency.

High-Dose In Vivo Studies with Expanded Safety Margin Requirements

Investigators requiring higher dosing regimens or chronic administration protocols benefit from ethaverine's ~3-fold lower toxicity compared to papaverine , with established human tolerability at 100 mg TID , providing a wider experimental window without dose-limiting adverse effects.

Procurement for Institutional Research Requiring Simplified Controlled Substance Compliance

Research institutions seeking to minimize administrative overhead for compound acquisition, storage, and disposal should prioritize ethaverine due to its non-controlled regulatory status, in contrast to papaverine's narcotic classification . This reduces paperwork burden and accelerates research timelines.

Application
Selection Property
Validation Focus
Cardiac chronotropic/dromotropic models
Consistent inhibitory profile without biphasic stimulation
Dose-response characterization and atrioventricular conduction endpoints
Ischemia-reperfusion arrhythmia studies
Reported ECG normalization tendency
Arrhythmia frequency and ectopic beat monitoring
Ex vivo isolated heart preparations
Sustained coronary vasodilator action
Time-integrated vasodilation and re-dosing interval
High-dose or chronic in vivo cardiovascular studies
Lower toxicity relative to class analogs
Tolerability and dose-limiting adverse event monitoring
Institutional research compound procurement
Non-controlled substance regulatory status
Procurement workflow and regulatory documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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